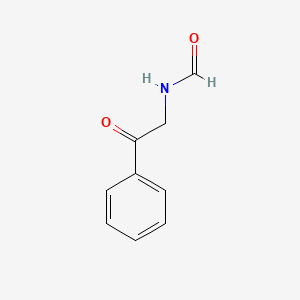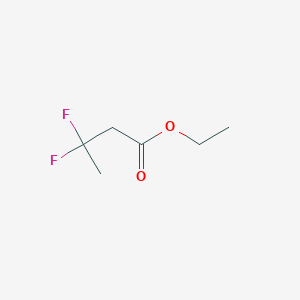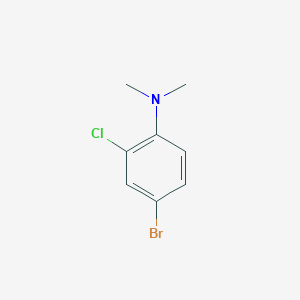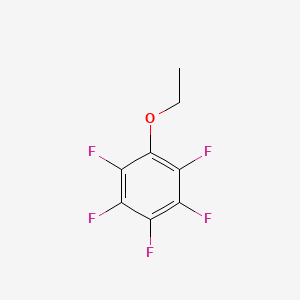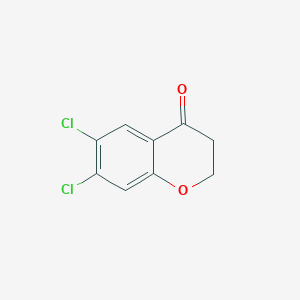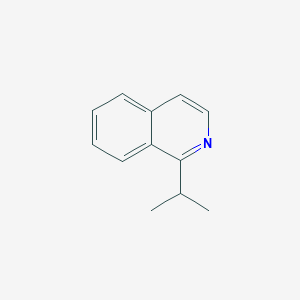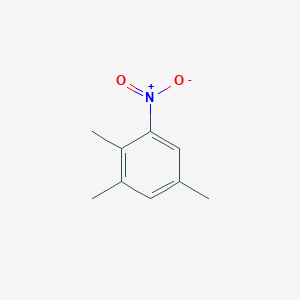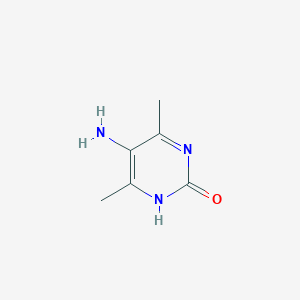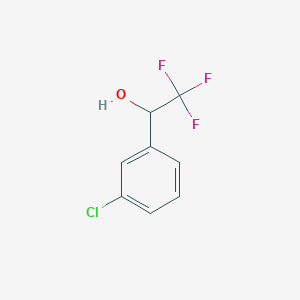
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol
Descripción general
Descripción
The compound “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and bioavailability .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” were not found, similar compounds, such as triazoles, are synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a trifluoroethanol group (an ethanol group where three hydrogen atoms are replaced by fluorine atoms). The ‘3-Chlorophenyl’ indicates that a chlorine atom is attached to the third carbon atom in the phenyl group .Aplicaciones Científicas De Investigación
-
Forensic Chemistry
- Application : “1-(3-Chlorophenyl)piperazine” is often found in Ecstasy mimic tablets .
- Method of Application : This compound is used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .
- Results : The outcome is the identification of the presence of designer piperazines in urine specimens. No quantitative data or statistical analyses are provided .
-
Pharmacology
- Application : “1-(3-Chlorophenyl)piperazine” induces hypophagia in food-deprived and freely feeding rats .
- Method of Application : This compound is administered to rats to study its effects on feeding behavior .
- Results : The outcome is the induction of hypophagia in rats. No quantitative data or statistical analyses are provided .
-
Forensic Chemistry
- Application : “1-(3-Chlorophenyl)piperazine” is often found in Ecstasy mimic tablets .
- Method of Application : This compound is used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .
- Results : The outcome is the identification of the presence of designer piperazines in urine specimens. No quantitative data or statistical analyses are provided .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUMGCOCVZUIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479594 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
81577-11-9 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

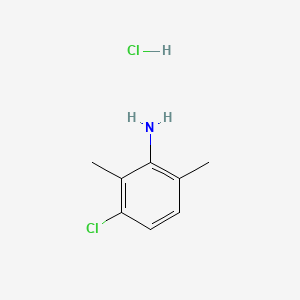
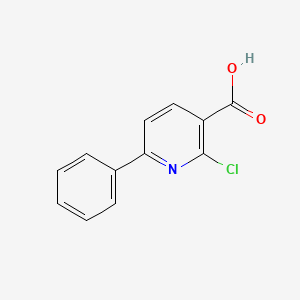
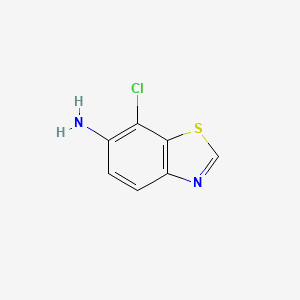
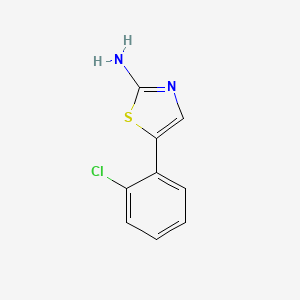
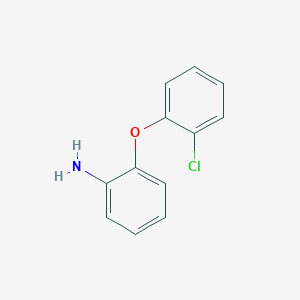
phosphane](/img/structure/B1601259.png)
